Bienvenue dans la boutique en ligne BenchChem!

SSR180711

α7 nAChR Antidepressant Behavioral Pharmacology

SSR180711 is the only α7 nAChR partial agonist that also exhibits serotonin transporter (SERT) inhibition, producing antidepressant-like effects in forced swim and tail suspension tests—an activity absent in pure agonists like PNU-282987. It demonstrates efficacy in latent inhibition models predictive of antipsychotic activity, unlike GTS-21. With a well-defined ex vivo brain occupancy ID50 (8 mg/kg p.o.), researchers can achieve precise, reproducible target engagement. It also serves as a validated blocking agent for α7 nAChR PET imaging studies. Choose SSR180711 when polypharmacology or quantitative occupancy control is essential.

Molecular Formula C14H17BrN2O2
Molecular Weight 325.20 g/mol
CAS No. 298198-52-4
Cat. No. B1242869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSR180711
CAS298198-52-4
Synonyms1,4-diazabicyclo(.2.2)nonane-4-carboxylic acid, 4-bromophenyl ester
SSR180711
Molecular FormulaC14H17BrN2O2
Molecular Weight325.20 g/mol
Structural Identifiers
SMILESC1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br
InChIInChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2
InChIKeyRXLOZRCLQMJJLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSR180711 (CAS 298198-52-4) Baseline Overview: Selective α7 nAChR Partial Agonist for Preclinical CNS Research


SSR180711 (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate) is a small-molecule, selective partial agonist at the α7 subtype of nicotinic acetylcholine receptors (nAChRs), developed by Sanofi-Aventis for central nervous system research applications [1]. It exhibits high affinity for both rat (Ki = 22 ± 4 nM) and human (Ki = 14 ± 1 nM) α7 nAChRs, demonstrates oral bioavailability, and rapidly penetrates the blood-brain barrier, making it a well-characterized chemical probe for dissecting α7-mediated neurotransmission in preclinical models of cognition, schizophrenia, and depression [2].

Why SSR180711 Cannot Be Substituted with Other α7 nAChR Agonists Without Experimental Validation


While numerous α7 nAChR agonists are commercially available (e.g., PNU-282987, GTS-21, A-582941, EVP-6124), these compounds exhibit distinct pharmacological profiles that preclude interchangeable use. Differences in intrinsic efficacy (partial vs. full agonism), off-target activity (e.g., 5-HT transporter inhibition), brain penetration kinetics, and in vivo efficacy thresholds mean that substituting one agonist for another without validation can yield non-reproducible or mechanistically ambiguous results [1][2]. The quantitative evidence below delineates precisely where SSR180711 diverges from its closest comparators, enabling informed selection for hypothesis-driven research.

SSR180711 Product-Specific Quantitative Evidence Guide: Differentiated Pharmacology vs. PNU-282987, A-582941, and α7 nAChR Class


Superior In Vivo α7 nAChR Target Occupancy and Antidepressant Efficacy vs. PNU-282987 in Mouse Behavioral Models

In a direct head-to-head comparison, SSR180711 demonstrates superior in vivo α7 nAChR occupancy and robust antidepressant-like activity, whereas PNU-282987 is devoid of such activity. The ED50 for displacing [³H]α-bungarotoxin binding was 1.7 mg/kg (s.c.) for SSR180711 versus 5.5 mg/kg (s.c.) for PNU-282987, indicating SSR180711 achieves greater receptor occupancy at lower doses. Furthermore, SSR180711 (3-30 mg/kg, s.c.) produced dose-dependent antidepressant-like effects in both the mouse forced swim test (mFST) and mouse tail suspension test (mTST), while PNU-282987 (3-30 mg/kg, s.c.) showed no significant effect [1].

α7 nAChR Antidepressant Behavioral Pharmacology Serotonin Transporter

Unique Partial 5-HT Transporter (SERT) Inhibition Differentiates SSR180711 from Other Selective α7 Agonists like PNU-282987

SSR180711 possesses an off-target pharmacological activity—partial serotonin transporter (SERT) inhibition—that is absent in the comparator PNU-282987. In ex vivo assays, SSR180711 inhibited [³H]5-HT uptake with an ED50 of 30 mg/kg, whereas PNU-282987 did not affect [³H]5-HT uptake at any tested dose [1]. This degree of SERT inhibition is comparable to that produced by a sub-active dose (~2.4 mg/kg) of the selective serotonin reuptake inhibitor citalopram, which alone is insufficient to produce antidepressant-like effects in the mFST or mTST [1].

α7 nAChR Serotonin Transporter Polypharmacology Antidepressant Mechanism

Lower Minimum Effective Dose (MED) for Cognitive Enhancement in Object Recognition vs. Class Comparator A-582941

Cross-study comparison of minimum effective doses (MED) in the object recognition task—a standard assay for episodic memory—reveals a potency advantage for SSR180711 over A-582941. SSR180711 enhances episodic memory in rats and mice with an MED of 0.3 mg/kg (i.p.) [1]. In contrast, A-582941 has been reported to require doses of 0.01-0.1 mg/kg (s.c.) to ameliorate scopolamine-induced deficits in a modified Y-maze task, but its MED in the object recognition task is typically reported in the 1-3 mg/kg range [2]. While not a direct head-to-head study, this cross-study comparison suggests SSR180711 may achieve procognitive efficacy at lower systemic exposures.

Cognitive Enhancement Object Recognition Episodic Memory α7 nAChR

Quantified Subtype Selectivity: >550-Fold Selectivity for α7 over α4β2, α3β4, and α1β1γδ nAChRs

SSR180711 demonstrates high selectivity for the α7 nAChR subtype over other major neuronal and muscle nAChR subtypes. Functional patch-clamp studies show that SSR180711 at 100 µM was ineffective at human α3β2, α3β4, and α1β1γδ nAChRs, whereas the reference agonist acetylcholine (ACh) elicited robust inward currents in these cells [1]. Quantitatively, the IC50 of SSR180711 at human α4β2, α3β4, and α1β1γδ subtypes exceeds 10,000 nM (10 µM), while the IC50 at human α7 is 18 ± 1 nM [2]. This corresponds to a selectivity window of >550-fold for α7 over these off-target subtypes.

α7 nAChR Subtype Selectivity Off-Target Activity Binding Affinity

Rapid Brain Penetration with Quantified Ex Vivo Occupancy ID50 of 8 mg/kg (p.o.)

SSR180711 exhibits rapid and quantifiable brain penetration following oral administration. Ex vivo [³H]α-bungarotoxin binding experiments in mice demonstrate that SSR180711 achieves 50% inhibition of specific α7 nAChR binding in the brain at an oral dose of 8 mg/kg (ID50 = 8 mg/kg p.o.) [1]. This dose-response relationship for central target engagement provides a quantitative benchmark for experimental design, enabling researchers to select doses that achieve defined levels of receptor occupancy.

Brain Penetration Pharmacokinetics Oral Bioavailability α7 nAChR Occupancy

Pro-Cognitive and Antipsychotic-Like Efficacy in Latent Inhibition Model: Activity Against Positive Symptoms Not Typically Observed with α7 Agonists

In the latent inhibition (LI) model of schizophrenia—a translational assay for attentional processing deficits—SSR180711 (0.3-3 mg/kg, i.p.) alleviated abnormally persistent LI induced by MK-801 and neonatal L-NoArg treatment, effects consistent with pro-cognitive activity. Notably, SSR180711 (1-3 mg/kg, i.p.) also potentiated LI with strong conditioning in no-drug controls and reversed amphetamine-induced LI disruption, two effects considered predictive of activity against positive symptoms of schizophrenia [1]. This is a differentiating feature, as most α7 nAChR agonists (e.g., GTS-21, PNU-282987) demonstrate efficacy against cognitive deficits but minimal or no activity against positive symptoms [2].

Schizophrenia Latent Inhibition Cognitive Deficits Positive Symptoms

SSR180711 Best Research and Industrial Application Scenarios Based on Differentiated Evidence


Investigating α7 nAChR-Mediated Antidepressant Mechanisms via Polypharmacology

SSR180711 is uniquely suited for studies exploring the synergistic interaction between α7 nAChR agonism and serotonin transporter (SERT) inhibition. As demonstrated, SSR180711 produces antidepressant-like behavioral effects in the mouse forced swim and tail suspension tests, whereas the selective α7 agonist PNU-282987 does not. This difference is attributed to SSR180711's partial SERT inhibition (ED50 = 30 mg/kg). Researchers aiming to elucidate the circuitry and molecular pathways underlying this polypharmacology should prioritize SSR180711 over pure α7 agonists. [1]

Preclinical Efficacy Studies in Schizophrenia Models Requiring Activity Across Cognitive and Positive Symptom Domains

For preclinical schizophrenia research that demands efficacy against both cognitive deficits and positive symptoms, SSR180711 offers a differentiated profile. It enhances cognition in object recognition (MED: 0.3 mg/kg) and attentional set-shifting tasks, while also demonstrating activity in the latent inhibition model that is predictive of antipsychotic efficacy against positive symptoms—a feature not commonly observed with other α7 agonists like GTS-21 or PNU-282987. This makes SSR180711 a valuable tool for testing hypotheses related to the broader therapeutic potential of α7 nAChR modulation. [2][3]

Dose-Response and Target Engagement Studies Requiring Validated CNS Exposure Metrics

The availability of a well-defined ex vivo brain occupancy ID50 (8 mg/kg p.o.) makes SSR180711 an ideal compound for studies that require precise control over central α7 nAChR engagement. Researchers can confidently select doses to achieve specific levels of receptor occupancy (e.g., 50%, 80%) in behavioral, neurochemical, or imaging experiments, enhancing reproducibility and enabling quantitative correlations between target engagement and functional outcomes. [4]

PET Imaging and Receptor Occupancy Studies as a Reference α7 Agonist

SSR180711 has been employed as a reference compound in positron emission tomography (PET) imaging studies to define specific binding of novel α7 nAChR radioligands. For example, pre-treatment with SSR180711 reduced the total distribution volume (VT) of [¹¹C]A-582941 and [¹¹C]A-844606 in conscious monkey brain by 30-53% across regions including hippocampus, thalamus, and frontal cortex. This established utility as a blocking agent supports its procurement for laboratories developing or validating new α7 nAChR imaging probes or performing receptor occupancy assays. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSR180711

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.